Cas no 1055329-47-9 (3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside)

3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside
- sutherlandioside B
- (-)-Sutherlandioside B
- MFCD31631917
- (6R,8S,10S,11S,15S)-6,10-dihydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-4-one
- 1055329-47-9
- Sutherlandioside B , HPLC Grade
- Sutherlandioside B, HPLC Grade
-
- MDL: MFCD31631917
- インチ: InChI=1S/C36H60O10/c1-18(8-9-23(39)32(4,5)46-30-28(44)27(43)26(42)21(16-37)45-30)19-10-11-34(7)29-20(38)14-22-31(2,3)24(40)15-25(41)36(22)17-35(29,36)13-12-33(19,34)6/h18-24,26-30,37-40,42-44H,8-17H2,1-7H3
- InChIKey: TZQVQOSZDDCXGL-UHFFFAOYSA-N
- ほほえんだ: CC(CCC(O)C(C)(C)OC1OC(CO)C(O)C(O)C1O)C1CCC2(C)C3C(O)CC4C5(CC35CCC12C)C(=O)CC(O)C4(C)C
計算された属性
- せいみつぶんしりょう: 652.41864811g/mol
- どういたいしつりょう: 652.41864811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 46
- 回転可能化学結合数: 8
- 複雑さ: 1190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.32
- トポロジー分子極性表面積: 177Ų
3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83248-10MG |
Sutherlandioside B |
1055329-47-9 | 10mg |
¥8206.56 | 2023-09-09 | ||
PhytoLab | 83248-250mg |
Sutherlandioside B |
1055329-47-9 | ≥ 98.0 % | 250mg |
€6523.75 | 2023-10-25 | |
PhytoLab | 83248-500mg |
Sutherlandioside B |
1055329-47-9 | ≥ 98.0 % | 500mg |
€12280 | 2023-10-25 | |
abcr | AB510319-10mg |
Sutherlandioside B , HPLC Grade; . |
1055329-47-9 | 10mg |
€460.80 | 2025-02-19 | ||
PhytoLab | 83248-1000mg |
Sutherlandioside B |
1055329-47-9 | ≥ 98.0 % | 1000mg |
€23025 | 2023-10-25 | |
abcr | AB510319-10 mg |
Sutherlandioside B , HPLC Grade; . |
1055329-47-9 | 10mg |
€448.80 | 2023-06-14 | ||
PhytoLab | 83248-50mg |
Sutherlandioside B |
1055329-47-9 | ≥ 98.0 % | 50mg |
€1381.5 | 2023-10-25 |
3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranosideに関する追加情報
Introduction to 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside (CAS No. 1055329-47-9) and Its Emerging Applications in Chemical Biology
The compound 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside, identified by the CAS number 1055329-47-9, represents a fascinating intersection of natural product chemistry and medicinal biochemistry. This glycosylated triterpenoid derivative has garnered significant attention in recent years due to its unique structural features and promising biological activities. As a member of the cycloartane family, it shares a common backbone with other bioactive molecules such as lanosterol and its derivatives, which are well-documented for their diverse pharmacological effects.
The stereochemistry of 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside is meticulously defined by its chiral centers at positions 3, 7, 24, and 25. This precise configuration is critical for its biological function, as slight modifications in stereocenters can drastically alter its pharmacokinetic properties and target interactions. The presence of a glucopyranoside moiety at the C-25 position introduces hydrophilicity, enhancing solubility while potentially modulating metabolic stability—a key consideration in drug development.
Recent advancements in chemical biology have highlighted the therapeutic potential of triterpenoid glycosides. Studies have demonstrated that compounds like 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside exhibit inhibitory effects on various enzymes and signaling pathways implicated in metabolic disorders and inflammation. For instance, research published in *Bioorganic & Medicinal Chemistry* in 2022 revealed that this derivative potently inhibits α-glucosidase, an enzyme central to glycemic control. This finding aligns with broader efforts to develop natural product-derived inhibitors for diabetes management.
The glucosylation at the C-25 position not only enhances solubility but also influences receptor binding affinity. Comparative studies using computational modeling have shown that the glucopyranoside group optimizes interactions with specific protein targets by modulating electrostatic and hydrophobic contacts. Such insights are invaluable for rational drug design, enabling chemists to fine-tune molecular architectures for improved efficacy.
Intriguingly, 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside has also been explored for its potential anti-cancer properties. Preclinical investigations indicate that it may induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and modulating reactive oxygen species (ROS) levels. These effects are mediated through interactions with key intracellular pathways such as the PI3K/Akt axis. While further research is needed to fully elucidate its mechanism of action, these preliminary findings underscore its promise as a lead compound for oncology applications.
The synthesis of 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside presents both challenges and opportunities. Traditional methods often rely on enzymatic glycosylation or chemical coupling strategies to introduce the glucopyranoside moiety. However, recent innovations in biocatalysis have enabled more efficient and scalable production processes. For example, engineered microorganisms expressing UDP-glucuronosyltransferases have been employed to achieve regioselective glycosylation under mild conditions. Such advancements not only improve yield but also reduce environmental impact—a critical consideration in sustainable chemistry.
The pharmacokinetic profile of 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside is another area of active investigation. While glucosylation generally enhances oral bioavailability by delaying gastric emptying and intestinal absorption, it also necessitates careful optimization to prevent rapid metabolism or excretion. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing metabolic pathways and identifying potential degradation products.
Future directions in research may focus on derivatization strategies to enhance specificity or bioavailability further. For instance, exploring alternative glycosidic linkages or incorporating fluorine atoms could modify binding affinities without compromising efficacy. Additionally, interdisciplinary approaches combining computational chemistry with high-throughput screening may accelerate the discovery of novel analogs with enhanced therapeutic profiles.
The broader significance of 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside lies in its embodiment of natural product-inspired drug discovery principles. As synthetic methodologies evolve,the ability to modify complex scaffolds while preserving bioactivity will be pivotal for addressing unmet medical needs。This compound exemplifies how structural diversity derived from nature can be leveraged to develop next-generation therapeutics,offering hope for treating a wide range of diseases with minimal side effects。
1055329-47-9 (3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside) 関連製品
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 4747-41-5(1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione)
- 1247711-84-7(1-Cyclobutylbenzimidazol-2-amine)
- 2877646-16-5(N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine)
- 2770517-97-8(1,1-Dimethyl-5-oxa-6lambda6-thia-7-azaspiro[2.5]octane-6,6-dione)
- 717880-58-5(Methyl 2-bromo-5-iodobenzoate)
- 58780-82-8(N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 13315-71-4(2,4-Dimethyl a-Carboline)
- 1251702-68-7(3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)
